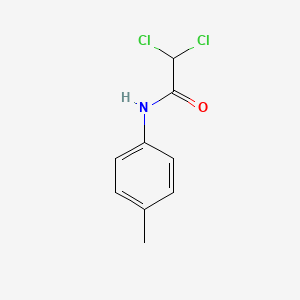

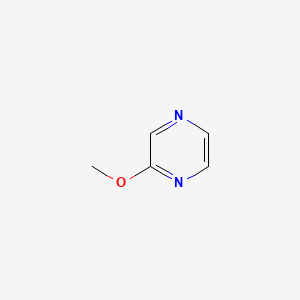

![molecular formula C24H29N B1294710 4'-(反式-4-戊基环己基)-[1,1'-联苯]-4-腈 CAS No. 68065-81-6](/img/structure/B1294710.png)

4'-(反式-4-戊基环己基)-[1,1'-联苯]-4-腈

描述

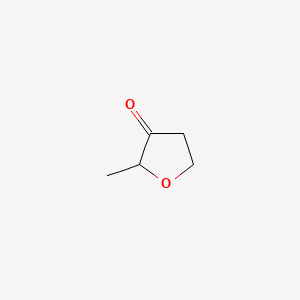

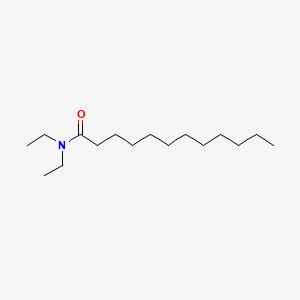

The compound 4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile, referred to in the literature as a member of the cyclohexylcyclohexanes (CCHs) family, is a mesogenic material, which means it exhibits liquid crystalline phases at higher temperatures. The molecular structure of this compound, as well as its homologs, has been studied to understand its behavior in both crystalline and liquid crystalline states. The cyclohexyl rings in these compounds are in the chair conformation, and the alkyl groups are in the trans-conformation, which is significant for their mesogenic properties .

Synthesis Analysis

The synthesis of related carbonitrile compounds involves multi-step reactions and can exhibit divergent regioselectivity. For instance, a library of trans-4,5-dihydrofuran-3-carbonitriles was synthesized using a three-component reaction involving β-ketonitriles, which are structurally related to the pentylcyclohexyl group in the target compound. This process includes a cascade of Knoevenagel condensation, Michael addition, and intramolecular SN2 cyclization . Although not directly synthesizing the target compound, these methods provide insight into the potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of the CCHs, including the pentyl variant, has been extensively analyzed. The crystal and molecular structures reveal that the compounds exhibit different types of layer structures in the crystalline state. The orientation of the molecules within these layers varies, which affects the properties of the material. The cyano groups in these compounds play a crucial role in their molecular interactions, such as dipole-dipole interactions, which are important for the formation of liquid crystalline phases .

Chemical Reactions Analysis

The chemical reactivity of carbonitrile compounds is diverse and can lead to various derivatives. For example, the cross-recyclization of related compounds has been used to synthesize a range of derivatives, including tetrahydroquinoline carbonitriles. These reactions involve the interaction of diamino thiopyran carbonitriles with different reagents, leading to structurally complex products . This demonstrates the versatility of carbonitrile compounds in chemical synthesis and the potential for further functionalization of the target compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of the CCHs are influenced by their molecular structure. The presence of liquid crystalline phases indicates that these compounds have unique thermal properties, which are essential for applications in display technologies. The crystal packing and the role of the cyano dipoles suggest that these compounds have distinct intermolecular forces that contribute to their mesogenic behavior. The trans-conformation of the alkyl groups and the chair conformation of the cyclohexyl rings are key factors in determining the physical properties of these compounds .

科学研究应用

液晶化合物的实验和理论研究

4'-(反式-4-戊基环己基)-[1,1'-联苯]-4-腈属于一类液晶化合物,具有独特的性质,在科学研究中备受关注。一项研究重点关注与 4'-(反式-4-戊基环己基)-[1,1'-联苯]-4-腈密切相关的液晶化合物的拉曼光谱的温度依赖性。这项研究利用密度泛函理论 (DFT) 验证了这些化合物的弯曲性质,并使用温度相关的拉曼光谱探索了它们的相变和分子排列。该研究提供了对相变过程中分子间相互作用以及不同类型化学键对其拉曼光谱的贡献的见解 (Bhattacharjee et al., 2018).

液晶的合成和性质

此类化合物的另一个研究方面涉及它们的合成及其性质的检验,特别是在具有负介电各向异性的液晶背景下。研究表明,这些化合物末端链的改性如何影响它们的热和电光性质。该研究展示了这些材料的向列相行为,以及它们的介电参数、弹性常数和旋转粘度如何随温度变化,从而有助于我们理解液晶技术 (Jankowiak et al., 2013).

化学合成中的区域选择性

在有机合成领域,涉及联苯-4-腈衍生物的反应的区域选择性控制一直是研究的主题。一项研究工作详细介绍了联苯-4-腈的伯奇还原烷基化,导致各种烷基化的 1,4-二氢衍生物。这项研究有助于更广泛地理解有机化学中的区域选择性反应,为合成复杂分子提供了途径 (Fedyushin et al., 2017).

属性

IUPAC Name |

4-[4-(4-pentylcyclohexyl)phenyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N/c1-2-3-4-5-19-6-10-21(11-7-19)23-14-16-24(17-15-23)22-12-8-20(18-25)9-13-22/h8-9,12-17,19,21H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKEBUASRTJNJJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80887134 | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Trans-4-pentylcyclohexyl)-[1,1'-biphenyl]-4-carbonitrile | |

CAS RN |

68065-81-6 | |

| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068065816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80887134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4'-(4-pentylcyclohexyl)[1,1'-biphenyl]-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)